![molecular formula C15H17NO3S2 B1195759 2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester is a thiophenecarboxylic acid.
Scientific Research Applications
Environmental Monitoring and Exposure Assessment
Compounds similar to 2-Thiophenecarboxylic acid esters have been studied for their presence in the environment and their potential as biomarkers for exposure assessment. For example, environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored through the detection of oxidative metabolites in human urine, suggesting a method for assessing exposure to various environmental chemicals (Silva et al., 2013).
Pharmacokinetics and Metabolism
Understanding the metabolism of chemical compounds is crucial in pharmacology and toxicology. Studies on compounds like mebeverine have shown complete hydrolysis to corresponding acid and alcohol moieties in humans, highlighting the importance of investigating metabolic pathways and potential metabolites of thiophenecarboxylic acid esters for their pharmacological applications (Kristinsson et al., 1994).
Vascular Studies
Research on vascular responses to certain compounds can inform their potential therapeutic applications. For instance, the effect of HN-65021 on angiotensin II-induced vasoconstriction in human forearm vasculature has been studied, suggesting the relevance of exploring similar compounds for vascular effects (Cockcroft et al., 1995).
Analytical Chemistry and Biomarker Development
The development of analytical methods for detecting and quantifying chemical compounds and their metabolites in biological samples is a significant application area. Research on saturated and unsaturated dicarboxylic acids in urine, for example, has improved the understanding of metabolic disorders and the identification of biomarkers for various conditions (Liebich et al., 1980).
properties
Product Name |
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester |
|---|---|
Molecular Formula |
C15H17NO3S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO3S2/c1-10(2)13(19-15(18)12-6-4-8-21-12)14(17)16-9-11-5-3-7-20-11/h3-8,10,13H,9H2,1-2H3,(H,16,17) |
InChI Key |
YRMWNJJGZIIGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CS1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
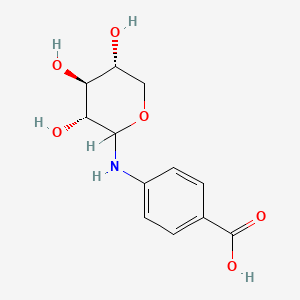
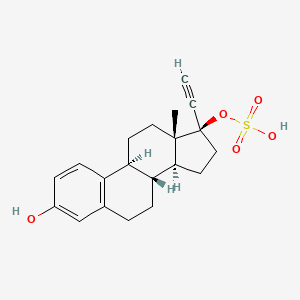
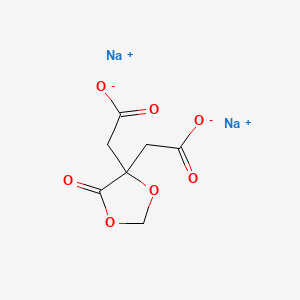
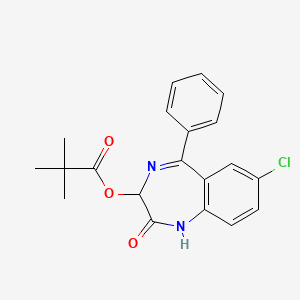
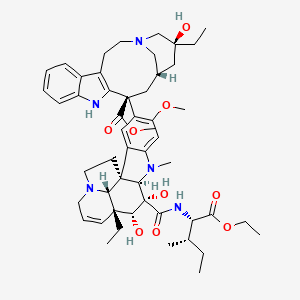
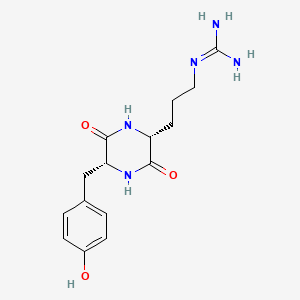
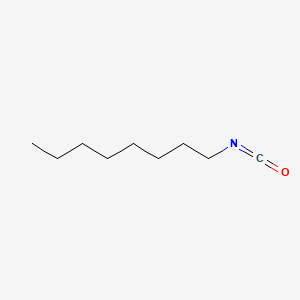
![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)
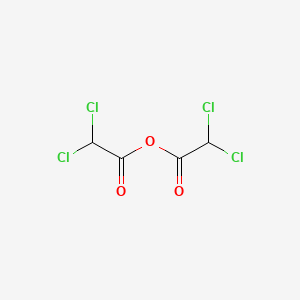

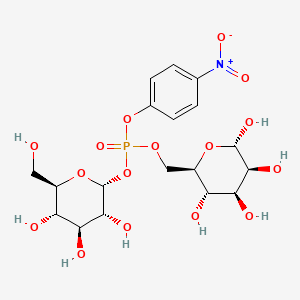
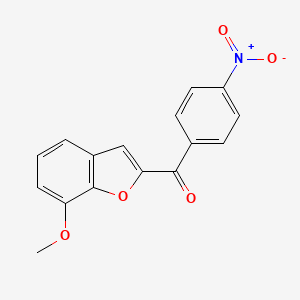
![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)